

Spectroscopic Profile of Pyrrole-2,3,5-tricarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Pyrrole-2,3,5-tricarboxylic acid

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Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for the oxidative degradation of eumelanin, the dark pigment in human hair and skin.^{[1][2]} Its quantification is crucial in forensic science to identify oxidative treatments on hair samples and in dermatology to assess melanin-related processes. This technical guide provides a comprehensive overview of the available spectroscopic data for PTCA, detailed experimental protocols for its analysis, and a workflow for its extraction and quantification.

Spectroscopic Data

The unique structure of **Pyrrole-2,3,5-tricarboxylic acid**, featuring a pyrrole ring substituted with three carboxyl groups, gives rise to a distinct spectroscopic signature. While a complete set of experimental spectra for the pure, isolated compound is not widely available in the public domain, this section compiles the existing data from literature and predictive models.

Mass Spectrometry

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of PTCA.

Parameter	Value	Source
Monoisotopic Mass	199.0117 Da	Predicted
Molecular Formula	C ₇ H ₅ NO ₆	[3]
Ionization Mode	Negative Electrospray (ESI-)	[1]
Precursor Ion (m/z)	198 ([M-H] ⁻)	[1]

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule.

Parameter	Value	Source
λ_{max}	~269 nm	[1]
Solvent	Not Specified	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for pure **Pyrrole-2,3,5-tricarboxylic acid** are not readily available in the reviewed literature. The complex electronic nature of the polysubstituted pyrrole ring and the presence of acidic protons on the carboxyl groups and the pyrrole nitrogen would be expected to produce a complex set of signals. Further research is required to obtain and publish definitive experimental NMR data for this compound.

Infrared (IR) Spectroscopy

A complete experimental Infrared spectrum for **Pyrrole-2,3,5-tricarboxylic acid** is not available in the public literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	3300-2500 (broad)	Stretching
N-H (Pyrrole)	~3400-3200	Stretching
C=O (Carboxylic Acid)	~1750-1680	Stretching
C=C (Pyrrole Ring)	~1650-1550	Stretching
C-N (Pyrrole Ring)	~1300-1200	Stretching
C-O (Carboxylic Acid)	~1300-1200	Stretching
O-H (Carboxylic Acid)	~1440-1395 and 950-910	Bending

Experimental Protocols

Detailed methodologies are essential for the reliable detection and quantification of **Pyrrole-2,3,5-tricarboxylic acid**.

LC-MS/MS Analysis of PTCA in Biological Samples

This protocol is adapted from a validated method for the quantification of PTCA in human skin punch biopsies.[\[4\]](#)[\[5\]](#)

1. Sample Preparation (Oxidative Degradation):

- Biological samples (e.g., hair, skin biopsies) are subjected to oxidative degradation to release PTCA from the eumelanin polymer.
- A typical procedure involves incubation with an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and time.[\[2\]](#)

2. Extraction:

- Following oxidation, the sample is acidified.

- PTCA is extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
- The organic phase is collected and evaporated to dryness under a stream of nitrogen.

3. Reconstitution:

- The dried extract is reconstituted in a suitable mobile phase, such as a mixture of water and methanol with a small percentage of formic acid.[\[5\]](#)

4. LC-MS/MS Conditions:

- Chromatographic Separation:
 - Column: A reverse-phase C18 column is typically used.[\[4\]](#)
 - Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent or acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.[\[5\]](#)
 - Flow Rate: A flow rate in the range of 200-400 $\mu\text{L}/\text{min}$ is common.[\[5\]](#)
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization in negative mode (ESI-) is used to generate the $[\text{M}-\text{H}]^-$ ion at m/z 198.[\[1\]](#)
 - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. This involves monitoring the transition of the precursor ion (m/z 198) to specific product ions.

General Protocol for NMR Spectroscopy of Pyrrolecarboxylic Acids

While specific data for PTCA is unavailable, the following provides a general approach for acquiring NMR spectra of similar compounds.

1. Sample Preparation:

- Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the acidic protons.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

- Acquire a one-dimensional ¹H NMR spectrum.
- The spectrum would be expected to show signals for the pyrrole ring proton and the acidic protons of the carboxylic acids and the N-H group. The latter may be broad and exchangeable with residual water in the solvent.

3. ¹³C NMR Spectroscopy:

- Acquire a one-dimensional ¹³C NMR spectrum.
- Signals corresponding to the carbonyl carbons of the carboxylic acids and the carbons of the pyrrole ring would be expected.

General Protocol for FTIR Spectroscopy of Pyrrolecarboxylic Acids

1. Sample Preparation:

- For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

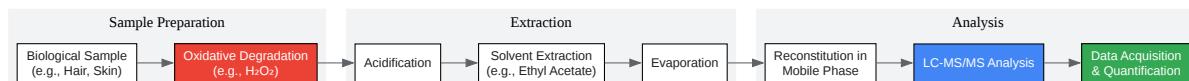
2. Data Acquisition:

- Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- A background spectrum of the empty sample compartment or the ATR crystal should be recorded and subtracted from the sample spectrum.

Visualizations

Workflow for PTCA Analysis

The following diagram illustrates the general workflow for the extraction and analysis of **Pyrrole-2,3,5-tricarboxylic acid** from a biological matrix.



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Caption: Workflow for the extraction and LC-MS/MS analysis of PTCA.

Conclusion

Pyrrole-2,3,5-tricarboxylic acid is a molecule of significant interest in forensic and biomedical research. While its primary analytical method is well-established as LC-MS/MS, a complete public spectroscopic profile, including experimental NMR and IR data of the pure substance, remains to be fully documented. This guide provides the currently available data and standardized protocols to aid researchers in the analysis of this important biomarker. Further research into the synthesis and full spectroscopic characterization of PTCA will be invaluable to the scientific community.

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